molecular formula C13H20O2 B12511323 Cyclopentyl 2-cyclopentylprop-2-enoate

Cyclopentyl 2-cyclopentylprop-2-enoate

Cat. No.: B12511323
M. Wt: 208.30 g/mol
InChI Key: RLPZFUZZRUHPCF-UHFFFAOYSA-N
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Description

Cyclopentyl 2-cyclopentylprop-2-enoate is an ester derivative characterized by two cyclopentyl substituents: one as the esterifying alcohol (cyclopentyloxy group) and the other attached to the α-carbon of the propenoate moiety. This structure confers unique steric and electronic properties, making it a subject of interest in organic synthesis and medicinal chemistry. For instance, cyclopentyl groups are often employed to modulate lipophilicity and metabolic stability in drug design, as seen in enzyme inhibitors like compound 34 (IC50 = 0.6 µM), where cyclopentyl substitution enhances activity compared to linear alkyl chains .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

cyclopentyl 2-cyclopentylprop-2-enoate

InChI

InChI=1S/C13H20O2/c1-10(11-6-2-3-7-11)13(14)15-12-8-4-5-9-12/h11-12H,1-9H2

InChI Key

RLPZFUZZRUHPCF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCC1)C(=O)OC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 2-cyclopentylprop-2-enoate typically involves the esterification of cyclopentyl alcohol with cyclopentylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. Additionally, the reaction may be carried out under reduced pressure to remove water formed during the esterification, thus driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2-cyclopentylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclopentylprop-2-enoic acid derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Cyclopentylprop-2-enoic acid derivatives.

    Reduction: Cyclopentyl 2-cyclopentylpropan-2-ol.

    Substitution: Cyclopentyl 2-cyclopentylprop-2-enamide or similar derivatives.

Scientific Research Applications

Cyclopentyl 2-cyclopentylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions, providing insights into enzyme specificity and mechanism.

    Industry: Used as a precursor in the manufacture of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-cyclopentylprop-2-enoate in biological systems involves its hydrolysis by esterases to release cyclopentyl alcohol and cyclopentylprop-2-enoic acid. These products can then participate in various metabolic pathways. The ester group is the primary site of reactivity, and its hydrolysis is facilitated by the nucleophilic attack of water molecules, catalyzed by esterases.

Comparison with Similar Compounds

Cyclopentyl vs. Linear Alkyl Substituents

  • n-Butyl vs. Cyclopentyl in Enzyme Inhibition : In a study of MtGS inhibitors, cyclopentyl and n-butyl substituents at the R1 position exhibited comparable inhibitory activities (e.g., compound 34 vs. 27: IC50 = 0.6 µM vs. 0.38 µM). However, cyclopentyl groups may introduce steric constraints that influence binding pocket interactions .
  • Bond Dissociation Energies : Cyclopentyl radicals exhibit distinct dissociation behavior compared to tert-butyl or linear alkyl radicals. For cyclopentylamine (CPA), N−C bond cleavage occurs at 5.7 eV, lower than in other amines (e.g., ethylamine at 8.3 eV), suggesting reduced stability due to ring strain or electronic effects .

Cyclopentyl vs. Cyclohexyl Derivatives

  • Steric Hindrance: Cyclohexyl groups in compounds like cyclohexyl(1-indole-3-yl)methanone exhibit reduced ion-mobility spectral peaks compared to cyclopentyl analogues, likely due to increased steric bulk impeding molecular interactions .

Table 1: Key Properties of Selected Cyclopentyl Derivatives

Compound Key Property Value/Observation Reference
Cyclopentylamine (CPA) N−C Bond Dissociation Energy 5.7 eV
Compound 34 (cyclopentyl-substituted) MtGS Inhibitory Activity (IC50) 0.6 µM
Cyclopentyl(1-indole-3-yl)methanone Ion-Mobility Spectra Reduced peaks due to steric hindrance
Ethyl 2-cyclopentylprop-2-enoate Synthetic Accessibility Commercially available (2 suppliers)

Table 2: Comparison of Substituent Effects on Bioactivity

Substituent Type Example Compound Bioactivity (IC50) Notes
Cyclopentyl Compound 34 0.6 µM Enhanced steric fit in target
n-Butyl Compound 27 0.38 µM Optimal for linear binding
Cyclohexyl Cyclohexylmethanone Not active Steric hindrance limits binding

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